molecular formula C25H23NO7 B12197270 (2Z)-8-(furan-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

(2Z)-8-(furan-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No.: B12197270
M. Wt: 449.5 g/mol
InChI Key: HAABUBHOHPEILM-RMORIDSASA-N
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Description

(2Z)-8-(furan-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a benzoxazinone core, and multiple methoxy groups, which contribute to its distinctive chemical properties.

Properties

Molecular Formula

C25H23NO7

Molecular Weight

449.5 g/mol

IUPAC Name

(2Z)-8-(furan-2-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one

InChI

InChI=1S/C25H23NO7/c1-28-20-11-22(30-3)21(29-2)9-15(20)10-23-24(27)17-6-7-19-18(25(17)33-23)13-26(14-32-19)12-16-5-4-8-31-16/h4-11H,12-14H2,1-3H3/b23-10-

InChI Key

HAABUBHOHPEILM-RMORIDSASA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-8-(furan-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl and 2,4,5-trimethoxybenzylidene intermediates, which are then subjected to cyclization and condensation reactions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-8-(furan-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxy groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-8-(furan-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-8-(furan-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is unique due to its combination of a furan ring, benzoxazinone core, and multiple methoxy groups. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Biological Activity

The compound (2Z)-8-(furan-2-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that summarize its effects and mechanisms of action.

Chemical Structure and Properties

The compound's structure includes several functional groups that may contribute to its biological activity. The presence of furan and benzoxazine moieties suggests potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C22H25N1O5
  • Molecular Weight : 397.44 g/mol

Structural Features

  • Furan ring
  • Trimethoxybenzylidene group
  • Benzoxazine structure

Antioxidant Activity

Research indicates that compounds containing furan and benzoxazine structures often exhibit significant antioxidant properties. These activities can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

Antimicrobial Activity

Studies have shown that derivatives of benzoxazine compounds possess antimicrobial properties. For instance, the compound's structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth.

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in melanin biosynthesis, and its inhibition can have implications for skin whitening agents. The compound has been evaluated for its potential to inhibit tyrosinase activity.

  • IC50 Values : Preliminary studies suggest that this compound exhibits competitive inhibition with IC50 values comparable to standard inhibitors like kojic acid.
CompoundIC50 (µM)Type of Inhibition
Kojic Acid19.97Standard Inhibitor
(2Z)-Compound0.0433Competitive

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated that the compound does not exhibit significant cytotoxic effects at concentrations below 20 µM. This suggests a favorable safety profile for further biological evaluations.

Case Study: B16F10 Melanoma Cells

In a study involving B16F10 melanoma cells:

  • Treatment with the compound showed no cytotoxicity at concentrations up to 20 µM.
  • The compound effectively reduced cellular tyrosinase activity in a dose-dependent manner.

Molecular Docking Studies

Molecular docking simulations indicate that the compound can bind effectively to the active site of tyrosinase, suggesting a mechanism by which it inhibits enzymatic activity. The binding affinity is enhanced by specific interactions with amino acid residues within the enzyme's active site.

Enzyme Kinetics

Kinetic studies reveal that the compound acts as a mixed inhibitor of tyrosinase, impacting both the catalytic and allosteric sites of the enzyme. This dual action may contribute to its potency as an inhibitor.

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